4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile
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Overview
Description
4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile is an organic compound with the molecular formula C22H16N2O2. It contains 44 bonds, including 28 non-hydrogen bonds, 20 multiple bonds, 6 rotatable bonds, 2 triple bonds, 18 aromatic bonds, 3 six-membered rings, 2 nitrile groups (aromatic), and 2 ether groups (aromatic)
Preparation Methods
The synthesis of 4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile typically involves a condensation reaction. One common method includes the use of p-toluenesulfonic acid as a catalyst . The reaction conditions and specific reagents used can vary, but the goal is to achieve the desired structural configuration with high purity and yield.
Chemical Reactions Analysis
4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, which may alter its electronic properties.
Substitution Reactions: Due to the presence of aromatic rings and nitrile groups, it can undergo electrophilic and nucleophilic substitution reactions.
Complex Formation: It can form complexes with metals such as titanium dioxide (TiO2), which can affect its redox properties and HOMO-LUMO levels.
Scientific Research Applications
4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile involves its interaction with molecular targets and pathways. For example, its ability to form complexes with metals like TiO2 can influence its electronic properties and reactivity . The compound’s structure allows it to participate in various chemical reactions, which can be harnessed for specific applications.
Comparison with Similar Compounds
4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile can be compared with similar compounds such as:
4,4’-[1,3-Phenylenebis(oxymethylene)]bis(2H-benzo[h]chromen-2-one): This compound has a similar structural framework but differs in its functional groups and applications.
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-methyloxirane, and oxirane: This polymer has different applications and properties due to its polymeric nature.
The uniqueness of 4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile lies in its specific structural configuration and the presence of nitrile and ether groups, which contribute to its distinct chemical and physical properties.
Properties
CAS No. |
118499-73-3 |
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Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[[2-[(4-cyanophenyl)methoxy]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C22H16N2O2/c23-13-17-5-9-19(10-6-17)15-25-21-3-1-2-4-22(21)26-16-20-11-7-18(14-24)8-12-20/h1-12H,15-16H2 |
InChI Key |
ONLDGRYTAAXJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C#N)OCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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